Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate
CAS No.:
Cat. No.: VC13530747
Molecular Formula: C18H28N2O2
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28N2O2 |
|---|---|
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | tert-butyl N-[(1-benzylpiperidin-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-12-16-10-7-11-20(14-16)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,19,21) |
| Standard InChI Key | SHMULBMCYOAGOH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate, reflects its distinct substitution pattern. Key structural attributes include:
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Piperidine Ring: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capacity.
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Benzyl Substituent: Attached to the piperidine nitrogen, introducing aromaticity and influencing lipophilicity.
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tert-Butyl Carbamate Group: Positioned on the methyl group at the 3-carbon of the piperidine ring, providing steric bulk and stability against hydrolysis.
Table 1: Comparative Structural Analysis of Piperidine-Based Carbamates
| Compound Name | Substitution Position | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| tert-Butyl ((1-benzylpiperidin-3-yl)methyl)carbamate | 3-yl | C₁₈H₂₈N₂O₂ | 304.43 | Benzyl, tert-butyl carbamate |
| tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate | 4-yl | C₁₈H₂₈N₂O₂ | 304.43 | Benzyl, tert-butyl carbamate |
| tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate | 4-yl | C₁₆H₂₂N₄O₂ | 292.38 | 4-Cyanopyridin-2-yl, carbamate |
The positional isomerism (3-yl vs. 4-yl) significantly impacts molecular interactions. For instance, the 3-yl derivative’s carbamate group occupies a sterically distinct environment, potentially altering binding affinities to biological targets compared to the 4-yl analog.
Synthetic Methodologies
Synthesis of tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate typically involves multi-step protocols, leveraging classic organic transformations:
Key Synthetic Steps
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Piperidine Functionalization:
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Benzylation: Reaction of piperidine with benzyl bromide under basic conditions (e.g., K₂CO₃) yields 1-benzylpiperidine.
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Methylation at 3-Position: Introduction of a methyl group at the 3-position via alkylation or reductive amination, depending on precursor availability.
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Carbamate Formation:
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Reaction of the 3-methylpiperidine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) installs the tert-butyl carbamate group.
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Industrial-Scale Considerations
Industrial synthesis prioritizes cost efficiency and scalability:
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Continuous Flow Reactors: Enhance yield and reproducibility for benzylation and carbamation steps.
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Catalyst Optimization: Palladium-based catalysts improve selectivity during alkylation, minimizing byproducts.
Physicochemical Properties
The compound’s behavior in solution and solid states is influenced by its functional groups:
Table 2: Physicochemical Profile
| Property | Value/Description |
|---|---|
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| LogP (Partition Coefficient) | Estimated 2.8–3.2 (indicating moderate lipophilicity) |
| Stability | Stable under inert conditions; susceptible to acid-catalyzed hydrolysis |
The tert-butyl group enhances steric protection of the carbamate, delaying enzymatic or chemical degradation compared to unsubstituted analogs.
Comparative Analysis with 4-yl Isomer
The positional isomerism between 3-yl and 4-yl derivatives underscores the importance of substitution patterns:
Table 3: Functional Differences Between 3-yl and 4-yl Isomers
| Parameter | 3-yl Isomer | 4-yl Isomer |
|---|---|---|
| Synthetic Accessibility | Requires regioselective methylation | More straightforward due to commercial precursors |
| Receptor Binding | Hypothesized preference for D₃ receptors | Documented σ-receptor affinity |
| Metabolic Stability | Higher resistance to CYP3A4-mediated oxidation | Moderate clearance in hepatic microsomes |
Future Research Directions
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Synthetic Chemistry:
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Develop enantioselective routes to access chiral 3-yl derivatives for stereochemical activity studies.
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Pharmacology:
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Screen against orphan GPCRs to identify novel targets.
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Material Science:
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Investigate coordination chemistry with transition metals for catalytic applications.
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